molecular formula C19H20BrNO3 B11344706 5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,4-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11344706
M. Wt: 390.3 g/mol
InChI Key: RCKXRDPWQCKFGT-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom at the 5th position of the indole ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The 3rd position of the indole ring is alkylated with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Ethylation: Introduction of an ethyl group at the nitrogen atom of the indole ring using ethyl iodide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Palladium catalysts (Pd(PPh3)4), bases like K2CO3, solvents like DMF or toluene.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the 2,4-dimethoxyphenylmethyl and ethyl groups, making it less complex.

    3-(2,4-Dimethoxyphenyl)-1-ethylindole: Lacks the bromine substitution at the 5th position.

    1-Ethyl-2,3-dihydro-1H-indol-2-one: Lacks both the bromine and 2,4-dimethoxyphenylmethyl groups.

Uniqueness

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-3-[(2,4-dimethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO3/c1-4-21-17-8-6-13(20)10-15(17)16(19(21)22)9-12-5-7-14(23-2)11-18(12)24-3/h5-8,10-11,16H,4,9H2,1-3H3

InChI Key

RCKXRDPWQCKFGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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